(S)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(S)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as S-Methyl-BCP, is a chiral building block that is widely used in the synthesis of biologically active compounds. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention due to its potential applications in the pharmaceutical industry.
Scientific Research Applications
Optical Purity in Chemical Synthesis :
- Researchers Ruano, Alemán, and Cid (2006) developed a method to prepare optically pure 2-(l-hydroxybenzyl)piperidine and pyrrolidine. This method, involving a tandem process with nucleophilic addition and intramolecular elimination, can be pivotal in the synthesis of compounds where stereochemistry is crucial (Ruano, Alemán, & Cid, 2006).
Synthesis of Stereoisomers for Antibacterial Agents :
- Schroeder et al. (1992) utilized S-α-methylbenzyl as a chiral auxiliary to separate diastereomeric 2-pyrrolidinones. These compounds are significant intermediates in preparing quinolone antibacterials, demonstrating the role of (S)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride in pharmaceutical synthesis (Schroeder et al., 1992).
Development of Chiral Auxiliaries in Amino Acid Synthesis :
- Belokon’ et al. (2002) synthesized new chiral auxiliaries, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides, which are used in the asymmetric synthesis of amino acids. This highlights the compound's role in producing amino acids with high enantiomeric purity (Belokon’, Maleev, Petrosyan, et al., 2002).
Crystal Structure Analysis for Anticancer Agents :
- Camus et al. (2001) analyzed the crystal structure of a pyrrolidinone-derived compound, which is a potential anticancer agent. The study of its structure provides insights into how molecular arrangements affect the compound's properties and efficacy (Camus, Norberg, Bourry, et al., 2001).
Dielectric Anisotropy in Nickel(II) Complexes :
- Fu et al. (2007) investigated a homochiral trinuclear nickel(II) complex involving (S)-1,1‘1‘ ‘-2,4,6-trimethylbenzene-1,3,5-triyl-tris(methylene)-tris-pyrrolidine-2-carboxylic acid. Their research on dielectric anisotropy in this complex contributes to the understanding of material properties in electronic applications (Fu, Song, Wang, et al., 2007).
properties
IUPAC Name |
(2S)-2-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10-5-2-3-6-11(10)9-13(12(15)16)7-4-8-14-13;/h2-3,5-6,14H,4,7-9H2,1H3,(H,15,16);1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBIBJDHAAXDCY-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CCCN2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@]2(CCCN2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375958 | |
Record name | 2-[(2-Methylphenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1049741-94-7 | |
Record name | 2-[(2-Methylphenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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